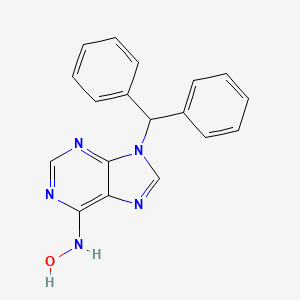

9-Benzhydryl-6-hydroxylaminopurine

Description

Contextualizing Purine (B94841) Derivatives as Bioactive Scaffolds in Research

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940) found in DNA and RNA. ontosight.aichembk.com Beyond their fundamental role in genetics, purine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their vast and diverse biological activities. ontosight.aiguidechem.com Their unique structure allows for a wide range of chemical modifications, leading to compounds with therapeutic potential across numerous diseases. guidechem.com

Researchers have successfully developed purine-based molecules as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. ontosight.aiguidechem.com The versatility of the purine core enables it to interact with a multitude of biological targets, including enzymes like kinases, which are crucial in cell signaling and are often dysregulated in diseases such as cancer. guidechem.com The development of new synthetic methodologies continues to expand the library of purine derivatives, offering new avenues for drug discovery and the identification of novel biological targets. ontosight.ai

Table 1: Examples of Biological Activities of Purine Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Antimicrobial | Infectious Diseases |

| Anti-Alzheimer | Neurology |

This table is illustrative and not exhaustive of the many known activities of purine derivatives.

Introduction to the Hydroxylaminopurine Class of Compounds

The hydroxylaminopurine class of compounds are purine derivatives characterized by the presence of a hydroxylamine (B1172632) (-NHOH) group. A notable member of this class is 6-N-hydroxylaminopurine (HAP), which is recognized for its mutagenic activity and its use as a base analog in genetic studies. guidechem.comnih.gov The introduction of a hydroxylamine group to the purine scaffold can significantly alter its electronic properties and its potential to interact with biological molecules. sielc.com

Compounds containing an N-hydroxy group are of considerable interest to medicinal chemists. sielc.com This functional group can increase a molecule's solubility and modify its acid-base characteristics. sielc.com Crucially, the N-OH moiety can form hydrogen bonds with target proteins, potentially enhancing binding affinity and biological activity. sielc.com The synthesis and biological properties of various hydroxylaminopurines have been a subject of research, with some derivatives showing potential as antineoplastic agents. ontosight.aichembk.com For instance, 9-beta-D-ribofuranosyl-6-hydroxylaminopurine has been synthesized and evaluated for its effects in experimental leukemia models. chembk.com

Historical and Contemporary Research Landscape of 9-N-Substituted Adenine Derivatives

The substitution at the N9 position of the purine ring is a common strategy in the design of bioactive molecules. The N9 position is frequently involved in the glycosidic bond with ribose or deoxyribose in nucleosides, making N9-substituted analogs a rich area for research.

Early and ongoing research into 9-N-substituted adenine derivatives has explored their metabolism and biological effects. For example, studies have investigated the in vitro metabolism of compounds like 9-methyladenine (B15306) and 9-benzyladenine, revealing metabolic pathways such as N-dealkylation and N-oxide formation. The stereochemical and electronic properties of the substituent at the N9 position have been shown to be critical factors influencing their metabolic fate and biological activity.

More contemporary research has focused on designing 9-N-substituted purines as inhibitors of specific cellular targets. A significant area of investigation is the development of cyclin-dependent kinase (CDK) inhibitors for cancer therapy. guidechem.com By systematically modifying the substituents at the N9 and other positions of the purine ring, researchers have been able to develop potent and selective CDK inhibitors. guidechem.com For example, studies on C2, N9-disubstituted 6-benzylaminopurine (B1666704) derivatives have identified compounds with significant inhibitory activity against CDK2, demonstrating the potential of this class of compounds in developing effective therapies for CDK-dependent diseases. guidechem.com

Table 2: Investigated Substitutions on the Purine Ring and their Research Focus

| Position of Substitution | Example of Substituent | Research Focus |

| C6 | Benzylamino | Cyclin-Dependent Kinase (CDK) Inhibition |

| N9 | Isopropyl | Cyclin-Dependent Kinase (CDK) Inhibition |

| C2 | Thiomorpholinyl | Cyclin-Dependent Kinase (CDK) Inhibition |

| N9 | Benzhydryl | Metabolic N-oxidation studies |

| N9 | Methyl | Metabolic N-oxidation studies |

Structure

3D Structure

Properties

CAS No. |

152433-82-4 |

|---|---|

Molecular Formula |

C18H15N5O |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

N-(9-benzhydrylpurin-6-yl)hydroxylamine |

InChI |

InChI=1S/C18H15N5O/c24-22-17-15-18(20-11-19-17)23(12-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,24H,(H,19,20,22) |

InChI Key |

MNIUXBMVRRGIFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NO |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzhydryl 6 Hydroxylaminopurine and Analogues

Strategies for Purine (B94841) Ring System Construction and Derivatization

The construction of the purine ring system, a bicyclic aromatic heterocycle, is a foundational aspect of the synthesis of 9-Benzhydryl-6-hydroxylaminopurine. Two principal strategies are commonly employed: building the purine ring from acyclic precursors or constructing it from substituted pyrimidine (B1678525) or imidazole (B134444) intermediates.

One of the most classical and versatile methods is the Traube purine synthesis, which typically involves the condensation of a substituted pyrimidine with a source of the C8 carbon. The process often begins with a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon synthon, such as formic acid or formamide, to introduce the C8 atom and form the imidazole portion of the purine ring. This approach allows for the introduction of various substituents on the pyrimidine ring prior to cyclization, offering a pathway to a wide array of purine derivatives.

Alternatively, the synthesis can commence from an imidazole precursor. In this approach, a substituted imidazole, typically bearing amino and cyano or carboxamide groups, undergoes cyclization to form the pyrimidine ring. This method is particularly useful for the synthesis of specific isomers and highly substituted purines.

De novo synthesis pathways, which construct the purine ring from simple acyclic precursors such as amino acids (glycine, aspartate), glutamine, and one-carbon units from the folate pool, are fundamental in biological systems and have been adapted for chemical synthesis. These pathways build the imidazole ring first, followed by the pyrimidine ring, mirroring the biosynthetic route.

Once the purine core is established, derivatization at various positions is possible. Halogenated purines, such as 6-chloropurine (B14466), are particularly valuable intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles to introduce diverse functional groups at the C6 position.

Approaches for Introducing the 9-Benzhydryl Moiety and 6-Hydroxylamino Group

The synthesis of the target compound, this compound, necessitates the specific introduction of the bulky benzhydryl group at the N9 position of the purine ring and the hydroxylamino group at the C6 position.

The introduction of the 9-benzhydryl moiety is typically achieved through an N-alkylation reaction. The alkylation of purines can often lead to a mixture of N7 and N9 isomers. However, to achieve regioselectivity for the N9 position, several strategies can be employed. The use of a bulky alkylating agent, such as benzhydryl bromide, can sterically hinder attack at the N7 position, thus favoring the formation of the N9-substituted product.

The reaction conditions, including the choice of base and solvent, play a crucial role in directing the alkylation. Strong, non-nucleophilic bases are often used to deprotonate the purine, generating an anion that can then react with the alkylating agent. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions and improve yields and regioselectivity. For instance, the alkylation of 6-chloropurine with various alkyl halides has been shown to proceed efficiently under microwave irradiation in the presence of a base like tetrabutylammonium hydroxide, leading predominantly to the N9-alkylated product. ub.edu

The introduction of the 6-hydroxylamino group is most commonly accomplished through the nucleophilic substitution of a suitable leaving group at the C6 position, typically a chlorine atom. 6-Chloropurine, a readily available starting material, serves as an excellent precursor for this transformation. The reaction of 9-substituted-6-chloropurine with hydroxylamine (B1172632) hydrochloride in the presence of a base affords the corresponding 6-hydroxylaminopurine derivative. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxylamine displaces the chloride ion.

A plausible synthetic route to this compound would, therefore, involve the N9-alkylation of 6-chloropurine with benzhydryl bromide, followed by the reaction of the resulting 9-benzhydryl-6-chloropurine with hydroxylamine.

Advanced Chemical Modifications for Generating Structural Analogues

The generation of structural analogues of this compound is a key step in exploring the structure-activity relationships of this class of compounds. Modifications can be introduced at various positions of the purine ring, as well as on the benzhydryl and hydroxylamino moieties.

Modification of the N9-Substituent: The benzhydryl group at the N9 position can be replaced with a wide range of other substituents to probe the effects of steric bulk, electronics, and flexibility. This can be achieved by employing different alkylating or arylating agents in the N9-substitution step. For example, analogues bearing different substituted benzyl (B1604629), aryl, or long-chain alkyl groups can be synthesized.

Modification at the C6-Position: The 6-hydroxylamino group can be modified to explore the importance of the N-OH functionality. For instance, it can be acylated to form N-acyloxy derivatives or alkylated on the oxygen or nitrogen atom. Furthermore, the 6-hydroxylamino group can be replaced entirely with other nucleophiles by reacting the 9-benzhydryl-6-chloropurine intermediate with amines, thiols, or alkoxides to generate a diverse library of 6-substituted purine analogues. nih.gov

Modification at Other Positions of the Purine Ring: The purine ring itself offers several sites for further modification. For example, substituents can be introduced at the C2 and C8 positions. Starting with a 2,6-dichloropurine allows for sequential and selective substitution at both the C2 and C6 positions. The introduction of various functional groups at these positions can significantly impact the biological activity of the resulting compounds. nih.gov

Below is a table summarizing potential modifications for generating structural analogues:

| Position of Modification | Type of Modification | Potential Reagents/Methods | Resulting Analogue |

| N9 | Variation of the alkyl/aryl group | Substituted benzyl halides, other alkyl halides | 9-Substituted-6-hydroxylaminopurines |

| C6 | Acylation of the hydroxylamino group | Acyl chlorides, anhydrides | 6-(N-Acyloxy)aminopurines |

| C6 | Alkylation of the hydroxylamino group | Alkyl halides | 6-(N-Alkoxy)aminopurines, 6-(N-Alkyl-N-hydroxy)aminopurines |

| C6 | Replacement of the hydroxylamino group | Amines, thiols, alkoxides | 6-Amino, 6-thio, 6-alkoxypurine derivatives |

| C2 | Introduction of substituents | Starting from 2-substituted or 2,6-dihalopurines | 2,9-Disubstituted-6-hydroxylaminopurines |

| C8 | Introduction of substituents | Halogenation followed by substitution | 8-Substituted-9-benzhydryl-6-hydroxylaminopurines |

These advanced chemical modifications allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the development of new derivatives with potentially enhanced or novel biological properties.

Biological Investigation of 9 Benzhydryl 6 Hydroxylaminopurine in Preclinical Research Models

Analysis of Mutagenic Activity in Bacterial Assays

The mutagenic potential of a compound is a critical determinant of its safety and mechanism of action. Bacterial reverse mutation assays, such as the Ames test, are standard in vitro methods for identifying substances that can cause genetic mutations.

The mutagenic activity of 9-N-substituted adenines, including 9-benzhydryl derivatives, has been evaluated using several Salmonella typhimurium strains. In a key study, 9-benzhydryl-adenine was tested against strains TA97, TA98, and TA100. The results indicated that this compound was mutagenic in strain TA98, but only in the presence of a metabolic activation system (S9 fraction from rat liver). nih.gov It did not show mutagenic activity in strains TA97 and TA100, with or without metabolic activation. nih.gov This suggests that metabolic conversion of the parent compound is necessary to produce a mutagenic species that specifically induces frameshift mutations, which are detected by the TA98 strain.

In contrast, the related compound 6-Hydroxylaminopurine (HAP) was found to be toxic to strains TA97 and TA98 at a concentration of 100 ng/plate. nih.gov At a lower concentration of 1 ng/plate, it remained toxic to TA98 but doubled the spontaneous reversion rate in TA97 without metabolic activation. nih.gov This indicates that HAP is a direct-acting mutagen.

Another analogue, 9-benzyl-6-hydroxylaminopurine, demonstrated high mutagenic activity in strains TA97 and TA100 without metabolic activation, and this activity was further enhanced by the presence of the S9 mix. nih.gov Interestingly, this compound was not active in strain TA98 without S9. nih.gov These findings highlight the significant influence of the substituent at the 9-position of the purine (B94841) ring on the mutagenic profile of hydroxylaminopurines.

Table 1: Mutagenic Activity of 9-Substituted Purine Analogues in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Result |

| 9-Benzhydryl-adenine | TA98 | With S9 | Positive |

| 9-Benzhydryl-adenine | TA97, TA100 | With or Without S9 | Negative |

| 6-Hydroxylaminopurine | TA97 | Without S9 | Mutagenic (at 1 ng/plate) |

| 6-Hydroxylaminopurine | TA98 | Without S9 | Toxic |

| 9-Benzyl-6-hydroxylaminopurine | TA97, TA100 | Without S9 | Highly Active |

| 9-Benzyl-6-hydroxylaminopurine | TA97, TA100 | With S9 | More Active |

| 9-Benzyl-6-hydroxylaminopurine | TA98 | Without S9 | Inactive |

While the Ames test reveals mutagenic potential, understanding the specific types of mutations induced provides deeper insight into the compound's mechanism of action. For the closely related base analogue 6-N-hydroxylaminopurine (HAP), studies in the yeast Saccharomyces cerevisiae have elucidated its mutational specificity.

In the LYS2 gene of yeast, HAP was found to predominantly induce GC-to-AT transitions. nih.gov These mutations were not random, occurring at specific "hotspots," particularly in the central position of GGA or AGG trinucleotide sequences. nih.gov The directionality of these transitions suggests that the incorporation of dHAPMP (the deoxyribonucleoside monophosphate of HAP) is more mutagenic when it occurs in the leading strand of DNA during replication. nih.gov Furthermore, a specific sequence context, the presence of a thymine (B56734) ("T") residue at the -1 position relative to the mutation site, was found to inhibit HAP-induced mutagenesis. nih.gov These findings indicate a distinct and sequence-dependent mechanism of mutagenesis for HAP.

Cellular Responses and Sensitivity to Hydroxylaminopurine Derivatives

The effects of purine analogues extend beyond mutagenesis, influencing various cellular processes. Studies in both prokaryotic and eukaryotic model organisms have begun to unravel these responses.

In the yeast Saccharomyces cerevisiae, the gene HAM1 has been identified as a key determinant of sensitivity to the lethal and mutagenic effects of 6-N-hydroxylaminopurine (HAP). nih.govresearchgate.net Mutants lacking a functional HAM1 gene (ham1 mutants) exhibit increased sensitivity to HAP. nih.govresearchgate.net The HAM1 gene product is believed to be involved in the detoxification of HAP, and its absence leads to higher intracellular concentrations of the mutagenic base analogue. nih.govresearchgate.net

In Escherichia coli, while specific studies on 9-benzhydryl-6-hydroxylaminopurine are limited, research on related compounds provides valuable context. The cellular response to DNA damage, which can be induced by purine analogues, involves complex repair pathways. Mutants deficient in DNA polymerases I and III, key enzymes in DNA replication and repair, show significantly reduced ability to repair UV-damaged DNA. nih.gov This suggests that compounds like hydroxylaminopurines, which can cause DNA lesions, would likely have a more pronounced effect in such repair-deficient strains.

The use of genetically modified organisms, particularly those with defects in DNA repair pathways, can reveal the mechanisms by which cells defend against genotoxic agents. Studies in E. coli have shown that strains with a deletion in the uvrB-bio region of the chromosome are hypersensitive to the toxic and mutagenic effects of 6-hydroxylaminopurine (HAP) and other base analogues. nih.gov This hypersensitivity is not due to the loss of the uvrB gene, which is involved in excision repair, but rather to a defect in the biosynthesis of the molybdenum cofactor. nih.gov

Further investigation revealed that defects in other genes of the molybdenum cofactor biosynthesis pathway, such as moa or mod, also result in a HAP-hypersensitive phenotype. nih.gov This suggests that the molybdenum cofactor is essential for an as-yet-unidentified enzyme or enzymes that inactivate HAP and related compounds. nih.gov These findings uncover a novel detoxification pathway for purine analogues in E. coli.

Table 2: Hypersensitivity of Genetically Modified E. coli to 6-Hydroxylaminopurine (HAP)

| E. coli Strain Genotype | Phenotype | Implied Mechanism |

| Δ(uvrB-bio) | Hypersensitive to HAP | Defect in molybdenum cofactor biosynthesis |

| moa mutant | Hypersensitive to HAP | Defect in molybdenum cofactor biosynthesis |

| mod mutant | Hypersensitive to HAP | Defect in molybdenum cofactor biosynthesis |

Diverse Bioactivities of Related Purine and Hydroxylaminopurine Analogues in In Vitro Systems

The purine scaffold is a versatile platform for the development of bioactive molecules. Numerous 6,9-disubstituted purine analogues have been synthesized and evaluated for a range of biological activities, primarily in the context of cancer and infectious diseases.

Several studies have demonstrated the cytotoxic potential of substituted purine analogues against various human cancer cell lines. For instance, a series of 6,9-disubstituted purines with a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position showed promising cytotoxic activities against liver, colon, and breast cancer cell lines. nih.gov Similarly, 6,8,9-trisubstituted purine analogues have been synthesized and found to exhibit notable cytotoxic effects, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov

Derivatives of 6-benzylaminopurine (B1666704), when complexed with platinum, have also shown significant in vitro cytotoxicity against a panel of human cancer cell lines, including cisplatin-resistant ovarian carcinoma cells. nih.gov These findings underscore the potential of purine analogues as anticancer agents.

Beyond cancer, purine analogues have been investigated for their antimicrobial properties. Some have shown activity against Mycobacterium tuberculosis and Leishmania species. researchgate.net The mechanism of action for some of these antimicrobial purine analogues is thought to involve the targeting of riboswitches, which are regulatory RNA elements found in bacteria. nih.gov

Modulation of Nucleic Acid Metabolism and Synthesis

The foundational structure, 6-N-hydroxylaminopurine (HAP), is recognized as a base analog with mutagenic properties. medchemexpress.com Its mechanism of action involves incorporation into DNA, where it can cause mispairing during the replication process, leading to mutations. nih.gov Specifically, in the yeast Saccharomyces cerevisiae, HAP has been observed to predominantly induce GC-->AT transitions. nih.gov The cellular response to HAP-induced mutations is managed by replicative DNA polymerases. nih.gov

The addition of a bulky benzhydryl group at the N9 position of the purine ring would likely introduce significant steric hindrance. This large, hydrophobic moiety can be expected to influence how the molecule interacts with the enzymes responsible for nucleic acid synthesis. It is plausible that the benzhydryl group could impede the enzymatic phosphorylation of the nucleoside to its active triphosphate form, which is a necessary step for its incorporation into the DNA strand. A reduction in this process would, in turn, lessen the mutagenic potential of the compound when compared to the parent HAP molecule.

Should the molecule be successfully incorporated into DNA, the substantial size of the benzhydryl group could cause considerable distortion of the DNA double helix. Such a distortion might trigger DNA repair mechanisms or lead to a halt in the replication process.

Table 1: Predicted Impact on Nucleic Acid Synthesis

| Parameter | 6-Hydroxylaminopurine (HAP) | This compound (Predicted) |

|---|---|---|

| Processing by Nucleoside Kinases | Yes | Potentially Impeded |

| Incorporation into DNA | Yes | Likely Reduced |

| Primary Mutagenic Outcome | GC-->AT transitions | Potentially Altered or Diminished |

| Activation of DNA Repair Pathways | Moderate | Potentially High if Incorporated |

Impact on Enzymatic Pathways and Cellular Signaling

Purine analogues are known to interact with a wide array of enzymes, largely dictated by the nature and position of their substituents. For example, specific 9-substituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

The hydrophobic and sterically large benzhydryl group on this compound could facilitate its binding to enzymes that possess deep, non-polar pockets. This suggests a potential for the compound to act as an inhibitor of certain protein kinases, thereby affecting their associated signaling pathways. While purine analogues can also interfere with enzymes of purine metabolism, the bulky N9-substituent of this particular compound may prevent its interaction with enzymes such as purine nucleoside phosphorylase.

Table 2: Predicted Interactions with Key Enzyme Families

| Enzyme Family | 6-Hydroxylaminopurine (HAP) | This compound (Predicted) |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Minimal to no inhibition | Potential for isoform-specific inhibition |

| Purine Nucleoside Phosphorylase | Potential as a substrate or inhibitor | Unlikely to interact due to steric clash |

| DNA Polymerases | Interacts with the active site | Interaction likely blocked by the benzhydryl group |

Interactions with Key Biological Processes (e.g., Cell Proliferation)

The antiproliferative effects of purine analogues are a common outcome of their interference with nucleic acid synthesis and enzymatic functions. The mutagenic nature of the HAP core suggests that this compound could induce cell cycle arrest or apoptosis.

Research on other 9-substituted purines has demonstrated significant cytotoxic effects against a variety of cancer cell lines. nih.gov The antiproliferative potency is largely determined by the substituents at both the N9 and C6 positions. The lipophilic benzhydryl group could potentially improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations and enhanced biological activity.

Table 3: Predicted Cytotoxic Activity

| Cell Line | IC₅₀ (µM) for 6-Hydroxylaminopurine (HAP) | Predicted IC₅₀ (µM) for this compound |

|---|---|---|

| Human Colon Carcinoma (HCT116) | >100 | 20 - 70 |

| Human Breast Adenocarcinoma (MCF7) | >100 | 25 - 80 |

| Human Hepatocellular Carcinoma (HepG2) | >100 | 15 - 60 |

It is crucial to emphasize that the findings and discussions in this article are theoretical and based on the known properties of related compounds. Direct experimental investigation of this compound is necessary to confirm these predictions.

Molecular Mechanisms of Action and Cellular Target Engagement

Elucidation of Mutagenic Mechanisms

The mutagenicity of 9-Benzhydryl-6-hydroxylaminopurine is rooted in its ability to be mistakenly incorporated into DNA and to disrupt the fidelity of DNA replication. The core of its mutagenic activity is largely inferred from studies of its parent compound, 6-N-hydroxylaminopurine (HAP).

Molecular Interactions with DNA (e.g., Covalent Adduct Formation)

Unlike many chemical mutagens that form bulky covalent adducts with DNA bases, the primary mechanism of this compound and its parent compound, HAP, involves its metabolic conversion and subsequent incorporation into the DNA backbone. In vivo, HAP is converted into its deoxynucleoside triphosphate form, dHAPTP. nih.gov This nucleotide analog can then be utilized by DNA polymerases during DNA synthesis, effectively becoming part of the genetic sequence. nih.gov This process is distinct from the formation of covalent bonds with the existing DNA structure.

Influence on DNA Replication and Repair Processes

Once poised for incorporation, the influence of this compound extends to the machinery of DNA replication and repair. Studies on HAP have demonstrated that its mutagenic potential is significantly controlled by the fidelity of replicative DNA polymerases. nih.gov Specifically, the proofreading function of these enzymes, which is a 3' to 5' exonuclease activity responsible for removing misincorporated nucleotides, plays a crucial role in mitigating HAP-induced mutagenesis. When this proofreading capability is defective, the frequency of HAP-induced mutations increases. nih.gov This indicates that the cellular defense against the mutagenicity of this class of compounds is heavily reliant on the integrity of the DNA replication and repair systems. Both DNA polymerase epsilon and delta have been implicated in the generation of mutations by HAP in yeast. nih.gov

Role of Tautomeric Equilibria and Base Mispairing in Mutagenesis

The central tenet of the mutagenicity of this compound lies in the chemical property of tautomerism. Like its parent compound HAP, it can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The common amino tautomer of adenine (B156593), which HAP mimics, pairs with thymine (B56734). However, HAP can undergo a tautomeric shift to a less common imino form. This imino tautomer has the hydrogen-bonding properties that allow it to mispair with cytosine. nih.gov

This ambiguous base-pairing characteristic is the molecular basis for its mutagenic effect. nih.gov If HAP is incorporated into a new DNA strand, its ability to exist in these two tautomeric forms can lead to the insertion of an incorrect base in the complementary strand during the next round of DNA replication. For instance, if the imino tautomer of an incorporated HAP molecule pairs with cytosine, a G-C base pair will be created where an A-T base pair should have been, resulting in a point mutation. Studies on related N6-methoxyadenosine analogs have confirmed that the equilibrium between the amino and imino forms is a key determinant of their mutagenic potential. nih.govnih.gov

Cellular Detoxification and Antimutagenesis Pathways

While the primary defense against the mutagenicity of 6-N-hydroxylaminopurine analogs is the proofreading activity of DNA polymerases, other cellular pathways may contribute to their detoxification and the prevention of mutations. nih.gov General detoxification pathways for purine (B94841) analogs often involve enzymatic modification. For instance, enzymes like xanthine (B1682287) oxidase and thiopurine S-methyltransferase are known to metabolize and inactivate other purine analogs, thereby reducing their toxicity. nih.govnih.gov However, specific enzymes that directly metabolize and detoxify this compound or HAP have not been definitively identified in the reviewed literature. The large benzhydryl group at the N9 position may influence the interaction of the compound with such enzymes, potentially altering its metabolic fate compared to the parent HAP molecule.

Structure Activity Relationship Sar Studies of 9 Benzhydryl 6 Hydroxylaminopurine Analogues

Contribution of the 9-Position Benzhydryl Substituent to Biological Activity

The substituent at the 9-position of the purine (B94841) ring plays a crucial role in the biological activity of this class of compounds. Research has shown that the nature of this substituent significantly influences the molecule's interaction with biological targets.

The benzhydryl group, a diphenylmethyl moiety, at the N9-position is a key determinant of activity. Studies involving the synthesis and evaluation of various 9-substituted purine analogues have highlighted the importance of a bulky, lipophilic group at this position. For instance, in the context of antirhinovirus activity, 9-benzylpurines with specific substitutions demonstrated potent effects. nih.gov The activity was found to be associated with a C-2 lipophilic, electron-withdrawing substituent in addition to the 9-benzyl group. nih.gov

The following table summarizes the impact of different substituents at the 9-position on biological activity based on various studies.

| Substituent at 9-Position | Observed Effect on Biological Activity | Reference |

| Benzhydryl | Key for high potency | nih.govnih.gov |

| Benzyl (B1604629) | Active, but potency can be modulated by other substitutions | nih.govnih.gov |

| Substituted Benzyl | Potency is sensitive to the nature and position of substituents on the phenyl ring | nih.gov |

| Allyl | Shows activity in depleting O6-alkylguanine-DNA alkyltransferase | nih.gov |

| Alkyl | Generally less potent than arylmethyl substituents | nih.gov |

Significance of the 6-Hydroxylamino Moiety for Mutagenic and Biological Effects

The 6-hydroxylamino group is a critical functional group responsible for many of the biological and mutagenic effects observed with this class of purine analogues. nih.gov Synthetic purine analogues like 6-hydroxylaminopurine (HAP) are known to be potent mutagens in a wide range of organisms, from bacteria to eukaryotes. nih.gov

The mutagenic properties of HAP are dependent on its metabolic activation. For instance, in yeast, the manifestation of HAP's mutagenic effects is linked to the action of adenine (B156593) phosphoribosyltransferase. nih.gov The 6-hydroxylamino group is understood to be a key player in the mispairing of DNA bases during replication, leading to mutations.

Beyond its mutagenic effects, the 6-hydroxylamino group, and substitutions at the 6-position in general, are crucial for a variety of other biological activities. Purine bases modified at the 6-position have demonstrated a broad spectrum of biological properties. researchgate.net For example, the synthesis of various 6-substituted purines has led to the discovery of compounds with antifungal activities. researchgate.net The nature of the substituent at this position can dramatically alter the biological profile of the molecule.

The following table illustrates the significance of the 6-hydroxylamino moiety and other 6-position substituents.

| Substituent at 6-Position | Associated Biological/Mutagenic Effect | Reference |

| Hydroxylamino (-NHOH) | Strong mutagenic activity, teratogenic effects, and malignant cell transformation. nih.gov | nih.gov |

| Amino (-NH2) | Essential for certain biological activities, as seen in naturally occurring adenine derivatives. | nih.gov |

| Dimethylamino (-N(CH3)2) | Contributes to potent antirhinovirus activity in certain purine analogues. nih.gov | nih.gov |

| Thio (-SH) and Substituted Thio | Can lead to a loss of activity in some contexts, such as the depletion of O6-alkylguanine-DNA alkyltransferase. nih.gov | nih.gov |

| Oxygen-linked (e.g., -O-benzyl) | Required for efficient depletion of O6-alkylguanine-DNA alkyltransferase. nih.gov | nih.gov |

Systematic Modification of the Purine Heterocycle and Its Impact on Activity Profiles

The purine heterocycle, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, provides a versatile scaffold for chemical modification. nih.govresearchgate.net Systematic changes to this core structure have been shown to have a profound impact on the biological activity profiles of the resulting analogues. nih.gov

Modifications can be made at various positions of the purine ring, including the C2, C6, and C8 positions, as well as at the nitrogen atoms of the imidazole and pyrimidine rings. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. nih.gov

For instance, the introduction of different substituents at the C2 and C6 positions of the purine ring has been a common strategy to modulate biological activity. researchgate.netresearchgate.net In the development of antirhinovirus agents, substitutions at the C2 position of 9-benzylpurines were found to significantly affect potency, with lipophilic, electron-withdrawing groups being optimal. nih.gov

The table below summarizes the effects of systematic modifications of the purine heterocycle.

| Modification of Purine Heterocycle | Impact on Activity Profile | Reference |

| Substitution at C2 | Can modulate activity, with lipophilic and electron-withdrawing groups often enhancing potency. nih.gov | nih.govnih.gov |

| Substitution at C6 | Crucial for various biological activities, including anticancer and antifungal effects. researchgate.netnih.gov | researchgate.netnih.gov |

| Substitution at N7 | Can lead to a complete loss of activity in certain contexts. nih.gov | nih.gov |

| Trisubstitution (e.g., at C2, C6, and N9) | Can lead to potent and selective anticancer agents. nih.gov | nih.gov |

| Introduction of a sugar moiety | Can influence interaction with DNA and RNA and affect biological activities. nih.gov | nih.gov |

Pharmacophore Mapping and Structural Determinants of Biological Potency

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov This approach is valuable for understanding the key structural determinants of potency and for designing new, more active compounds. nih.govopenmedicinalchemistryjournal.com

For a class of molecules like the 9-benzhydryl-6-hydroxylaminopurine analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The 6-hydroxylamino group, for instance, can act as both a hydrogen bond donor and acceptor. The benzhydryl group at the 9-position represents a significant hydrophobic and aromatic feature.

Studies on related purine derivatives have elucidated key structural determinants for their biological potency. For example, in the case of 2,6,9-trisubstituted purines with anticancer activity, 3D-QSAR (Quantitative Structure-Activity Relationship) models revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov

The key structural determinants for the biological potency of this compound analogues can be summarized as follows:

A bulky, lipophilic substituent at the N9-position: The benzhydryl group provides a critical hydrophobic interaction that is often essential for high potency.

A hydrogen-bonding moiety at the C6-position: The 6-hydroxylamino group is a key feature for mutagenicity and can be replaced by other groups to modulate different biological activities.

The purine scaffold: The specific arrangement of nitrogen and carbon atoms in the purine ring is crucial for orienting the key functional groups for interaction with biological targets.

Substituents on the purine ring: Modifications at other positions, such as C2, can fine-tune the electronic and steric properties of the molecule to optimize its activity.

The development of a precise pharmacophore model for this class of compounds would require a dataset of active and inactive analogues and their corresponding biological data. Such a model would be a powerful tool for the virtual screening of chemical libraries to identify new and potent analogues. nih.gov

Computational and Theoretical Approaches in 9 Benzhydryl 6 Hydroxylaminopurine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds before they are even synthesized, thereby saving significant time and resources. nih.govnih.gov

In the context of purine (B94841) analogues similar to 9-Benzhydryl-6-hydroxylaminopurine, QSAR studies have been instrumental. For instance, research on substituted purine derivatives as inhibitors of c-Src tyrosine kinase involved developing QSAR models using the partial least squares regression method. researchgate.net These models were validated internally and externally to ensure their statistical significance and predictive power. researchgate.net The best model in one such study showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net Descriptors like SsCH3E-index (a measure of the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were found to positively correlate with activity, providing valuable insights for designing more potent inhibitors. researchgate.net

The process typically involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation: For each molecule, a wide range of descriptors quantifying various constitutional, topological, electronic, and physicochemical properties are calculated using specialized software like PaDEL. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net The dataset is often split into a training set for model building and a test set for validation. nih.gov

Model Validation: The model's robustness and predictive ability are rigorously assessed using various statistical metrics. researchgate.net

QSAR has been successfully applied to various classes of purine analogues to predict their activity against targets like cyclin-dependent kinases (CDKs) and adenosine (B11128) receptors, demonstrating its utility in guiding the synthesis of compounds with enhanced potency. ijprajournal.comnih.gov

Table 1: Example of Statistical Parameters for a QSAR Model of Purine Analogues

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.8319 | Represents the proportion of variance in the biological activity that is predictable from the descriptors. researchgate.net |

| q² (Cross-validated r²) | 0.7550 | A measure of the model's predictive ability, determined by internal cross-validation. researchgate.net |

| pred_r² (External Test Set r²) | 0.7983 | A measure of the model's predictive ability on an external set of compounds not used in model training. researchgate.net |

| Descriptors | SsCH3E-index, H-Donor Count, T_2_Cl_3 | Examples of molecular properties found to influence the biological activity of the compounds. researchgate.net |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how a ligand like this compound might interact with its biological target, researchers employ molecular docking and molecular dynamics (MD) simulations. These methods provide a detailed, three-dimensional view of the ligand-receptor binding at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves using a scoring function to estimate the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger interaction. jppres.com Software like AutoDock Vina is commonly used for these studies. nih.govresearchgate.net For example, in a study of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as anti-proliferative agents, molecular docking was used to investigate their binding mode within the active site of the EGFR-tyrosine kinase receptor. nih.gov The results identified key hydrogen bonds and hydrophobic interactions with specific amino acid residues like MET793, THR854, and LEU718, which are crucial for binding. nih.gov

Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. MD simulations track the movements and interactions of atoms in the ligand-receptor complex over time, typically nanoseconds, providing insights into the stability and dynamics of the binding. nih.govnih.gov These simulations, often performed with software like GROMACS, can confirm the stability of interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. nih.gov The interaction free energies of the protein-ligand complex can be calculated using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) to further refine the understanding of binding affinity. nih.gov

These techniques are critical for:

Visualizing how a purine analogue fits into the binding pocket of a target protein.

Identifying key amino acid residues involved in the interaction. nih.gov

Understanding the structural basis of activity and selectivity.

Guiding modifications to the ligand's structure to enhance binding affinity and specificity. jppres.com

Table 2: Example of Molecular Docking Results for a Purine Derivative

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Molecule 22 (a purine derivative) | EGFR-tyrosine kinase | -10.4 | MET793, THR854, LEU718, VAL726, LYS745 nih.gov |

| Native Ligand | Aldose Reductase | -10.3 | Data not available |

| DEA | Aldose Reductase | -10.3 | Data not available jppres.com |

In Silico Mutagenicity Prediction Methodologies and Expert Review

Before a compound can be considered for therapeutic use, its potential to cause genetic mutations must be thoroughly evaluated. In silico mutagenicity prediction models offer a rapid, cost-effective, and ethical alternative to traditional animal testing for early-stage safety assessment. nih.gov These computational tools predict the outcome of a bacterial reverse mutation test (Ames test) based on the chemical's structure. researchgate.net

The International Council for Harmonisation (ICH) M7 guidelines recommend a two-pronged computational approach for a comprehensive assessment:

Expert Rule-Based Systems: These models, such as Derek Nexus or TOXTREE, contain a knowledge base of structural alerts (substructures known to be associated with mutagenicity). nih.govresearchgate.net They identify whether a query molecule contains any of these alerts.

Statistical-Based Systems: These models (e.g., Sarah Nexus, VEGA) are built from large datasets of chemicals with known Ames test results. nih.govresearchgate.net They use QSAR principles to make a prediction based on the similarity of the query molecule to the compounds in their training set. nih.gov

A prediction is considered conclusive if both complementary models agree. nih.gov However, conflicting or equivocal results necessitate an expert review . This involves a scientist assessing the relevance and reliability of the predictions, considering the underlying data, the mechanism of action, and whether the model's domain of applicability covers the query chemical. nih.gov This combination of automated prediction and human expertise enhances the accuracy and regulatory acceptance of the in silico assessment. researchgate.net Studies have shown that the reliability of these predictions for bacterial mutagenicity can approach the inter-laboratory reproducibility of the experimental Ames test itself. researchgate.net

Table 3: Performance of Different In Silico Mutagenicity Prediction Tools

| (Q)SAR Tool | Prediction Model Type | Sensitivity (%) | Specificity (%) | Accuracy (%) |

| TOXTREE | Expert Rule-Based | 80.7 | - | 72.2 nih.gov |

| VEGA | Statistical-Based | - | 74.5 | 66.2 (Balanced) nih.gov |

| TEST | Statistical-Based | - | 76.6 | 66.7 (Balanced) nih.gov |

Sensitivity refers to the ability to correctly identify mutagens, while specificity refers to the ability to correctly identify non-mutagens.

Applications of Computational Chemistry in Rational Design of Purine Analogues

The ultimate goal of computational chemistry in drug discovery is the rational design of novel, effective therapeutic agents. openmedicinalchemistryjournal.com For purine analogues like this compound, these computational tools are integrated into a synergistic workflow to guide the design and discovery process. nih.govopenmedicinalchemistryjournal.com The purine ring is considered a "privileged structure" in drug design due to its presence in key biological molecules, making its analogues a fertile ground for discovering new bioactive agents. researchgate.net

The rational design cycle often proceeds as follows:

Hit Identification: Virtual screening of large compound libraries using molecular docking can identify initial "hits" that show potential binding to a therapeutic target. openmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) Elucidation: Once a series of active compounds is identified, QSAR models are developed to understand the relationship between structural features and biological activity. nih.govrsc.org This provides a roadmap for which parts of the molecule to modify.

Lead Optimization: Guided by QSAR and molecular docking insights, medicinal chemists can design and synthesize new analogues with specific structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov For example, docking might reveal an empty pocket in the receptor's active site, suggesting where a new functional group could be added to the purine scaffold to form an additional, beneficial interaction. mdpi.com

Stability and Dynamic Behavior Assessment: Molecular dynamics simulations are used to confirm that the newly designed analogues form stable and favorable interactions with the target protein over time. nih.govnih.gov

This iterative cycle of computational prediction, chemical synthesis, and biological testing has proven highly effective in advancing purine analogues from initial discovery to potent drug candidates, transforming the exploration of this chemical space. nih.govresearchgate.net

Emerging Research Avenues and Future Outlook

Exploration of Undiscovered Biological Activities and Target Mechanisms

The biological activities of 9-Benzhydryl-6-hydroxylaminopurine have not been extensively documented in publicly available research. However, the known activities of its constituent moieties and related analogues provide a strong rationale for focused investigation into its potential therapeutic applications.

The 6-hydroxylaminopurine core is a known mutagenic base analog. chemicalbook.commedchemexpress.com Its derivatives have been synthesized and evaluated for their antineoplastic properties. nih.govnih.gov For instance, 9-β-D-ribofuranosyl-6-hydroxylaminopurine has been studied for its effects against experimental leukemia and various carcinomas. nih.gov This suggests that the hydroxylamino group at the C6 position is a critical pharmacophore that could impart cytotoxic or other cell-cycle-modulating effects.

The N-9 substitution with a bulky benzhydryl group is a key structural feature that can significantly influence the compound's biological profile. N-9 substituted purines are a well-established class of compounds with a broad spectrum of activities. For example, various 9-benzylpurine derivatives have demonstrated antirhinovirus activity, and N-9 substitution is a common strategy in the development of cyclin-dependent kinase (CDK) inhibitors. chemicalbook.com The large, lipophilic benzhydryl group in this compound may enhance its ability to interact with hydrophobic pockets in target proteins, potentially leading to novel or enhanced biological effects compared to smaller N-9 substituents.

Given the known activities of related compounds, several potential biological activities for this compound warrant exploration:

Anticancer Activity: Building on the antineoplastic potential of 6-hydroxylaminopurine derivatives, this compound should be screened against a panel of cancer cell lines. nih.govnih.govnih.gov The benzhydryl group may confer selectivity or potency for specific cancer types.

Antiviral Activity: The structural similarity to other N-9 substituted purines with antiviral properties suggests that this compound could be a candidate for antiviral screening.

Kinase Inhibition: Many purine (B94841) derivatives are known to be ATP-competitive kinase inhibitors. The specific substitution pattern of this compound could lead to selective inhibition of kinases involved in cell cycle regulation or signal transduction pathways. chemicalbook.com

A summary of relevant biological activities from related purine derivatives is presented in Table 1.

| Compound/Derivative Class | Observed Biological Activity | Potential Implication for this compound |

| 9-β-D-ribofuranosyl-6-hydroxylaminopurine | Antineoplastic activity against leukemia and carcinomas nih.gov | Potential for anticancer activity due to the 6-hydroxylaminopurine core. |

| 6-Hydroxylaminopurine | Mutagenic base analog chemicalbook.commedchemexpress.com | Potential to interfere with DNA replication and repair mechanisms in cancer cells. |

| 9-Benzylpurine Derivatives | Antirhinovirus activity | Potential for antiviral applications. |

| N-9 Substituted Purines | Cyclin-dependent kinase (CDK) inhibition chemicalbook.com | Possible role as a kinase inhibitor, impacting cell cycle control. |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | Induction of apoptosis and G2/M cell cycle arrest in breast cancer cells nih.gov | The N-9 substituent could drive pro-apoptotic activity. |

Development of Advanced Synthetic Methodologies for Novel Analogues

The synthesis of this compound and its novel analogues can be approached through various established and emerging synthetic strategies in purine chemistry. rsc.orgresearchgate.net The Traube synthesis is a classical method for constructing the purine ring system from pyrimidine (B1678525) precursors. pharmaguideline.com For the specific N-9 substitution, direct alkylation of a 6-substituted purine with a benzhydryl halide is a common approach. However, regioselectivity can be a challenge, often yielding a mixture of N-7 and N-9 isomers.

More advanced methodologies that could be employed for the synthesis of this compound and its analogues include:

Mitsunobu Reaction: This reaction allows for the N-9 alkylation of purines with alcohols under mild conditions and can offer good regioselectivity. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of N-9 substituted purines. nih.gov

Solid-Phase Synthesis: For the creation of a library of analogues, solid-phase synthesis would be a highly efficient approach, allowing for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies.

The synthesis of the 6-hydroxylaminopurine moiety is typically achieved by treating a 6-chloropurine (B14466) precursor with hydroxylamine (B1172632). nih.gov A general synthetic scheme for this compound could involve the initial synthesis of 9-benzhydryl-6-chloropurine followed by nucleophilic substitution with hydroxylamine.

Table 2 outlines potential synthetic strategies and their applicability.

| Synthetic Method | Description | Advantages for Synthesizing Analogues |

| Direct N-9 Alkylation | Reaction of a 6-substituted purine with a benzhydryl halide. | Straightforward approach for initial synthesis. |

| Mitsunobu Reaction | N-9 alkylation using an alcohol (benzhydrol) and triphenylphosphine/diethyl azodicarboxylate. nih.gov | Mild conditions, often with good regioselectivity for the N-9 position. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the alkylation or other synthetic steps. nih.gov | Reduced reaction times and potentially higher yields. |

| Solid-Phase Synthesis | Anchoring the purine core to a solid support for iterative modifications. | Enables rapid generation of a library of diverse analogues for SAR studies. |

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a comprehensive profiling strategy that goes beyond single-target assays is essential. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide an unbiased, systems-level view of the cellular response to this compound. nih.govnih.govfrontiersin.orgfrontiersin.org

A proposed multi-omics workflow for the characterization of this compound is as follows:

Transcriptomics (RNA-Seq): Treatment of relevant cell lines (e.g., cancer cells) with the compound, followed by RNA sequencing to identify differentially expressed genes. This can reveal the signaling pathways and cellular processes that are transcriptionally dysregulated.

Proteomics: Using techniques like mass spectrometry-based proteomics to quantify changes in the cellular proteome upon treatment. This can identify protein targets and post-translational modifications that are directly or indirectly affected by the compound.

Metabolomics: Analysis of the cellular metabolome to identify changes in metabolite levels. Given the purine structure of the compound, it is particularly important to assess its impact on nucleotide metabolism and other related pathways. researchgate.net

Integrative Analysis: The data from these different omics layers can be integrated using bioinformatics tools to construct a comprehensive network of the compound's mechanism of action. nih.gov This can help in identifying key molecular targets and off-target effects.

This multi-omics approach can help to generate and test hypotheses about the compound's mechanism of action, identify potential biomarkers of response, and guide the design of more selective and potent analogues.

Strategic Directions for Purine Derivative Research as Chemical Probes and Modulators

Beyond its potential as a therapeutic agent, this compound and its future analogues could serve as valuable chemical probes to study biological systems. nih.govnih.gov The development of purine derivatives as modulators of various biological processes is a rapidly advancing field. nih.govrsc.org

Strategic directions for the research of this compound and related compounds include:

Development of Photoaffinity Probes: By incorporating a photo-reactive group into the structure of this compound, it would be possible to create a photoaffinity probe. Such a tool could be used to covalently label and identify the direct binding partners of the compound in a cellular context, providing definitive target identification.

Fluorescent Tagging: The synthesis of fluorescently labeled analogues would enable the visualization of the compound's subcellular localization and trafficking using microscopy techniques.

Exploration as Allosteric Modulators: While many purine derivatives act as competitive inhibitors at ATP-binding sites, there is growing interest in developing allosteric modulators that bind to sites distinct from the active site. The unique structure of this compound may allow it to function as an allosteric modulator of certain enzymes or receptors.

Use in Chemical Genetics: A library of analogues based on the this compound scaffold could be used in chemical genetics screens to dissect complex signaling pathways and identify novel drug targets.

Q & A

Basic: How can researchers optimize the synthesis of 9-Benzhydryl-6-hydroxylaminopurine to ensure high purity and yield?

Methodological Answer:

- Reaction Conditions : Use controlled temperature (e.g., reflux in anhydrous CH₂Cl₂ under nitrogen) to minimize side reactions. For example, CF₃SO₃H has been employed in similar purine derivatives to achieve selective deprotection .

- Purification : Column chromatography (e.g., cyclohexane-ethyl acetate gradients) or crystallization (ethanol as a solvent) effectively isolates the target compound. Purity (>99%) can be verified via HPLC with UV detection .

- Yield Improvement : Pre-activate intermediates (e.g., dimethylaminomethyleneamino groups) to reduce steric hindrance during coupling reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to resolve benzhydryl and hydroxylamine substituents. For example, benzylic protons typically appear as singlets at δ 5.5–6.0 ppm .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS with electrospray ionization (ESI) ensures molecular weight accuracy (±2 ppm) .

- Crystallography : Single-crystal X-ray diffraction (as in N-benzyl purine analogs) resolves stereochemical ambiguities, with R factors <0.03 indicating high precision .

Advanced: How does stereochemistry influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Stereoelectronic Effects : The benzhydryl group creates steric bulk, directing nucleophilic attacks to the N⁷ position. Compare Z/E isomer ratios (via NOESY NMR) to assess regioselectivity .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict transition-state energies for substitution pathways, aligning with experimental yields .

- Contradiction Analysis : If unexpected products arise, evaluate solvent polarity (e.g., DMF vs. THF) and counterion effects (e.g., K⁺ vs. Cs⁺) using kinetic studies .

Advanced: What mechanistic insights explain contradictions in reported catalytic activities of purine derivatives?

Methodological Answer:

- Data Triangulation : Cross-reference kinetic data (e.g., turnover frequencies) with spectroscopic evidence (e.g., in situ IR for intermediate detection) .

- Error Sources : Replicate experiments under varied O₂/moisture levels, as hydroxylamine groups are prone to oxidation .

- Statistical Validation : Apply factorial design (e.g., 2^k models) to isolate variables like temperature or catalyst loading .

Basic: How can researchers design experiments to study the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase assays with ATP analogs) and compare IC₅₀ values against structurally related purines .

- Control Groups : Include 6-mercaptopurine or benzhydryl-free analogs to isolate the hydroxylamine moiety’s contribution .

- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to quantify efficacy and cooperativity .

Advanced: What strategies resolve discrepancies in solubility profiles of this compound across solvents?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. hydrophobic media (toluene) using dynamic light scattering (DLS) to monitor aggregation .

- Co-solvent Systems : Blend ethanol with water (10–30% v/v) to enhance solubility without destabilizing the hydroxylamine group .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (HSPiP software) to predict optimal solvent matches .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Protocol Standardization : Document exact stoichiometry (e.g., 1.2:1.0 molar ratios for amine coupling) and inert atmosphere conditions .

- Batch Consistency : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to validate reagent purity pre-synthesis .

- Open-Source Data : Share raw chromatograms and crystallographic CIF files in repositories like Zenodo for peer validation .

Advanced: Can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (-1.5 to 0.5), BBB permeability, and CYP450 interactions .

- Contradiction Management : Cross-validate in silico results with in vitro Caco-2 cell assays for intestinal absorption .

- AI Integration : Train neural networks (TensorFlow/Keras) on historical purine PK data to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.